molecular formula C22H30ClF3N2O4 B12055820 N-Ethyl-N-isopropylpropan-2-aminium 3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate

N-Ethyl-N-isopropylpropan-2-aminium 3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate

Cat. No.: B12055820
M. Wt: 478.9 g/mol
InChI Key: PCXHULBKBXNUIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N-isopropylpropan-2-aminium 3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-isopropylpropan-2-aminium 3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable dioxaspiro precursor.

    Introduction of the Pyridine Ring: The pyridine ring, substituted with chloro and trifluoro groups, is introduced via a nucleophilic substitution reaction.

    Quaternization: The final step involves the quaternization of the amine group with ethyl and isopropyl groups to form the ammonium salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-isopropylpropan-2-aminium 3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the pyridine ring.

    Substitution: The chloro and trifluoro groups on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

N-Ethyl-N-isopropylpropan-2-aminium 3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism by which N-Ethyl-N-isopropylpropan-2-aminium 3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diisopropylethylamine (DIPEA): A commonly used base in organic synthesis.

    N-Ethyl-N-methylpropan-2-aminium: Another quaternary ammonium compound with different substituents.

Uniqueness

N-Ethyl-N-isopropylpropan-2-aminium 3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-oxo-1,5-dioxaspiro[5

This detailed overview provides a comprehensive understanding of N-Ethyl-N-isopropylpropan-2-aminium 3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-oxo-1,5-dioxaspiro[55]-undec-2-en-2-olate, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C22H30ClF3N2O4

Molecular Weight

478.9 g/mol

IUPAC Name

3-(3-chloro-2,5,6-trifluoropyridin-4-yl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate;ethyl-di(propan-2-yl)azanium

InChI

InChI=1S/C14H11ClF3NO4.C8H19N/c15-8-6(9(16)11(18)19-10(8)17)7-12(20)22-14(23-13(7)21)4-2-1-3-5-14;1-6-9(7(2)3)8(4)5/h20H,1-5H2;7-8H,6H2,1-5H3

InChI Key

PCXHULBKBXNUIT-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](C(C)C)C(C)C.C1CCC2(CC1)OC(=C(C(=O)O2)C3=C(C(=NC(=C3Cl)F)F)F)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.